molecular formula C11H8N2O B3328433 4-Methylbenzoylmalononitrile CAS No. 46290-14-6

4-Methylbenzoylmalononitrile

Cat. No.: B3328433
CAS No.: 46290-14-6
M. Wt: 184.19 g/mol
InChI Key: BFGUXCOLDRHVOR-UHFFFAOYSA-N
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Description

4-Methylbenzoylmalononitrile is an organic compound characterized by the presence of a benzoyl group substituted with a methyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzoylmalononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as hydrotalcites, can enhance the efficiency of the reaction and reduce the environmental impact by minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzoylmalononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzoyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylbenzoylmalononitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Medicine: Research into its derivatives has shown promise in developing treatments for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism by which 4-Methylbenzoylmalononitrile exerts its effects is primarily through its reactivity with various biological targets. The nitrile groups can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The specific pathways and molecular targets involved depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

    Benzoylmalononitrile: Lacks the methyl group, resulting in different reactivity and applications.

    4-Methylbenzaldehyde: Shares the methyl-substituted benzene ring but lacks the nitrile groups, leading to different chemical behavior.

    Malononitrile: Contains two nitrile groups but lacks the benzoyl and methyl groups, making it a simpler and more reactive compound.

Uniqueness: 4-Methylbenzoylmalononitrile is unique due to the combination of its benzoyl, methyl, and nitrile groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds with diverse applications .

Properties

IUPAC Name

2-(4-methylbenzoyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGUXCOLDRHVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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